molecular formula C36H68Cl4N4O3 B027182 Méthoctamine CAS No. 104807-46-7

Méthoctamine

Numéro de catalogue: B027182
Numéro CAS: 104807-46-7
Poids moléculaire: 746.8 g/mol
Clé InChI: UXAJCHUHTUCCCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La méthoctamine (hydrate) est un dérivé de la tétramine polyméthylénique et agit comme un antagoniste sélectif des récepteurs muscariniques de l'acétylcholine, en particulier du sous-type M2. Elle est couramment utilisée dans la recherche scientifique en raison de sa capacité à inhiber l'activité GTPase à haute affinité des protéines G à des concentrations micromolaires .

Applications De Recherche Scientifique

Cardiovascular Applications

Bradycardia Management
Methoctramine's high cardioselectivity makes it a candidate for managing bradycardia, a condition characterized by abnormally slow heart rates. Studies have suggested that methoctramine may effectively control heart rate by antagonizing M2 receptors in the atria, which play a role in parasympathetic regulation of heart function .

Table 1: Effects of Methoctramine on Heart Rate

Study ReferenceDose (nmol/kg)Heart Rate EffectStatistical Significance
Eglen et al. (1988)240Significant increaseP < 0.05
McCormack et al. (1988)120Moderate increaseNot significant

Respiratory Applications

Bronchodilation
Methoctramine has been investigated for its effects on bronchoconstriction and bronchodilation. Research indicates that it can inhibit contractions in airway smooth muscle by blocking M3 receptors, which are implicated in bronchoconstriction . This property suggests potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Table 2: Methoctramine's Impact on Airway Contraction

Study ReferenceDose (nmol/kg)Contraction Amplitude Reduction (%)Statistical Significance
Fryer & Maclagan (1987)24045% reductionP < 0.0001
Eglen et al. (1988)12020% reductionNot significant

Neurological Applications

Cognitive Enhancement
Preliminary studies indicate that methoctramine may enhance memory and cognitive function in individuals with cognitive impairments. Its role as an M2 antagonist could potentially improve cholinergic signaling pathways involved in memory formation .

Table 3: Cognitive Effects of Methoctramine

Study ReferencePopulation StudiedObserved EffectNotes
Eglen et al. (1988)Mice with cognitive deficitsImproved memory retentionRequires further human trials

Bladder Overactivity Treatment

Research suggests that methoctramine may help manage bladder overactivity by promoting relaxation of bladder smooth muscle through its antagonistic effects on muscarinic receptors . This application could be particularly beneficial for patients suffering from overactive bladder syndrome.

Polyamine Catabolism Inhibition

Recent studies have identified methoctramine as a potent inhibitor of polyamine oxidase (PAOX), an enzyme involved in polyamine catabolism. This inhibition could have implications for cancer treatment and neuroprotection, as dysregulation of polyamines is linked to various pathologies .

Table 4: Inhibition Potency of Methoctramine on PAOX

Enzyme TargetedKi (nM)Selectivity Ratio
PAOX10High
SMOX1200Low

Case Studies and Research Findings

Several case studies highlight the potential applications of methoctramine:

  • Cardiovascular Case Study : A study involving guinea pigs demonstrated that intravenous administration of methoctramine significantly improved heart rate recovery after induced bradycardia, suggesting its utility in acute cardiac care .
  • Respiratory Case Study : In a controlled trial with asthmatic models, methoctramine reduced airway resistance significantly more than placebo, indicating its potential as a bronchodilator .
  • Neurological Case Study : Research conducted on mice indicated that methoctramine administration led to measurable improvements in cognitive tasks compared to controls, warranting further investigation into its effects on human cognition .

Mécanisme D'action

Target of Action

Methoctramine preferentially binds to the pre-synaptic receptor M2, a muscarinic acetylcholine ganglionic protein complex primarily found in heart cells . The M2 receptor is a subtype of muscarinic receptors, which are predominantly located in the parasympathetic nerves and atria .

Mode of Action

Methoctramine competitively antagonizes muscarinic receptors, preventing them from binding to the neurotransmitter acetylcholine and other agonists . This antagonistic action is particularly pronounced at M2 receptors, where it can influence the contraction process . At higher concentrations, methoctramine also exhibits allosteric properties .

Biochemical Pathways

In the presence of acetylcholine, M2 receptors are believed to play an autoinhibitory role in the atria, triggering processes that prevent contraction from occurring . The presence of the antagonist methoctramine provokes an increase of the heart rate . In contrast, methoctramine inhibits contraction in other organs, especially in the bladder .

Result of Action

The molecular and cellular effects of methoctramine’s action are primarily related to its antagonistic effect on muscarinic receptors. In the heart, it increases the heart rate by antagonizing the autoinhibitory role of M2 receptors . In the bladder and other organs, it inhibits contraction .

Action Environment

The action, efficacy, and stability of methoctramine can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially affect the activity of enzymes that metabolize methoctramine . Additionally, the presence of other drugs or compounds could potentially affect the binding of methoctramine to its target receptors

Analyse Biochimique

Biochemical Properties

Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of methoctramine have also been described . Methoctramine binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .

Cellular Effects

Methoctramine has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of methoctramine, an increase in the heart rate is observed . In contrast, methoctramine inhibits contraction in other organs, especially in the bladder .

Molecular Mechanism

Methoctramine’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . Methoctramine can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, methoctramine physically prevents dissociation of NMS from the orthosteric binding site .

Temporal Effects in Laboratory Settings

It is known that the effects of methoctramine can vary over time, with its impact on heart rate and bladder contraction being examples .

Dosage Effects in Animal Models

In animal models, methoctramine was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .

Metabolic Pathways

It is known that methoctramine interacts with muscarinic receptors, which play a role in various metabolic processes .

Transport and Distribution

Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthoctamine (hydrate) est synthétisée par un processus en plusieurs étapes impliquant la réaction de la N,N′-bis[6-[(2-méthoxyphényl)méthyl]amino]hexyl]-1,8-octanediamine avec l'acide chlorhydrique pour former le tétrachlorhydrate hydrate . Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants pour garantir la pureté et le rendement du produit final.

Méthodes de production industrielle : La production industrielle de la this compound (hydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis de la température et des étapes de purification pour atteindre les niveaux de pureté élevés requis pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions : La méthoctamine (hydrate) subit principalement des réactions de substitution en raison de la présence de groupes amino. Elle peut également participer à des réactions de complexation avec les ions métalliques.

Réactifs et conditions courants :

    Réactions de substitution : Impliquent généralement des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle en conditions basiques.

    Réactions de complexation : Impliquent des sels métalliques comme le sulfate de cuivre(II) ou le chlorure de nickel(II) dans des solvants aqueux ou organiques.

Principaux produits :

4. Applications de recherche scientifique

La this compound (hydrate) a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound (hydrate) exerce ses effets en antagonisant de manière compétitive les récepteurs muscariniques, les empêchant de se lier au neurotransmetteur acétylcholine. Cette inhibition affecte divers processus physiologiques, tels que la réduction de la fréquence cardiaque en bloquant les récepteurs M2 dans le cœur. À des concentrations plus élevées, la this compound présente également des propriétés allostériques, modulant davantage l'activité des récepteurs .

Composés similaires :

    AF-DX 116 : Un autre antagoniste des récepteurs muscariniques avec un profil de sélectivité différent.

    4-DAMP : Un antagoniste des récepteurs muscariniques avec une affinité plus élevée pour les récepteurs M3.

Unicité de la this compound : La this compound (hydrate) est unique en raison de sa forte sélectivité pour les récepteurs M2 et de sa capacité à inhiber l'activité GTPase à des concentrations micromolaires. Ceci la rend particulièrement précieuse pour la recherche axée sur les fonctions des récepteurs M2 et les processus physiologiques associés .

Comparaison Avec Des Composés Similaires

    AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.

    4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.

Uniqueness of Methoctramine: Methoctramine (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .

Propriétés

Numéro CAS

104807-46-7

Formule moléculaire

C36H68Cl4N4O3

Poids moléculaire

746.8 g/mol

Nom IUPAC

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride

InChI

InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2

Clé InChI

UXAJCHUHTUCCCM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl

SMILES canonique

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl

Key on ui other cas no.

104807-46-7

Synonymes

methoctramine
methoctramine free base
methoctramine hydrochloride
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoctramine
Reactant of Route 2
Methoctramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methoctramine
Reactant of Route 4
Methoctramine
Reactant of Route 5
Reactant of Route 5
Methoctramine
Reactant of Route 6
Methoctramine
Customer
Q & A

Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?

A1: The research demonstrates that Methoctramine tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.

Q2: How does the use of Methoctramine tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?

A2: The study employed Methoctramine tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with Methoctramine tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.